

Commercial Availability and Technical Guide to Isomaltotetraose for Research and Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isomaltotetraose, a tetrasaccharide composed of four glucose units linked by α -1,6 glycosidic bonds, is a member of the isomaltooligosaccharide (IMO) family. It is gaining significant attention in the pharmaceutical and food industries for its potential as a prebiotic, a low-calorie sweetener, and a stabilizing excipient in drug formulations. This guide provides a comprehensive overview of its commercial availability, key technical specifications, and detailed experimental protocols relevant to its application in research and drug development.

Commercial Suppliers and Quantitative Data

Isomaltotetraose is available from various chemical and biochemical suppliers, primarily for research purposes. The purity and available quantities can vary, impacting its suitability for different applications. Below is a summary of commercially available **Isomaltotetraose** from several suppliers.



Supplier	Product Code	Purity	Form	Storage Temp.	Available Quantitie s	Price (USD)
Chem- Impex	-	≥ 95% (HPLC)[1]	White to almost white powder/cry stal[1]	≤ -4 °C[1]	Contact for details	Contact for details
MedchemE xpress	HY-N7948	99.69%[2]	Solid, White to off-white[2]	-20°C (3 years)[2]	1 mg, 5 mg, 10 mg, 25 mg	Contact for details
Biosynth	OI15392	-	-	2°C - 8°C[3]	Contact for details	Contact for details
Elicityl	GLU354- 95%	>95%[4]	-	-	10 mg, 25 mg, 50 mg, 100 mg	€110 - €660[4]
Tokyo Chemical Industry (TCI)	10855	>95.0% (HPLC)[5]	White to Almost white powder to crystal[5]	Frozen (<0°C)[5]	50 mg	¥1,300
Immunoma rt	T40460	0.9952[6]	-	-20°C[6]	1 mg, 5 mg, 10 mg, 25 mg	\$30 - \$220[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Isomaltotetraose**, compiled from various scientific sources.

Enzymatic Synthesis of Isomaltotetraose

This protocol describes a general method for the enzymatic synthesis of isomaltooligosaccharides, including **Isomaltotetraose**, from maltose using a transglucosylation



reaction catalyzed by α -glucosidase.[7][8]

Materials:

- Maltose (substrate)
- α-glucosidase with transglucosidase activity (e.g., from Aspergillus niger or Microbacterium sp.)[8]
- Sodium acetate buffer (pH 5.2)[9]
- 96% Ethanol[9]
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Prepare a high-concentration maltose solution (e.g., 40% w/v) in sodium acetate buffer.[8]
- Add the α-glucosidase enzyme to the maltose solution. The optimal enzyme concentration should be determined empirically but can start in the range of 25 IU of α-glucosidase activity.
 [8]
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 24 hours).[8][9]
- Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution by HPLC.[9]
- Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Precipitate dextran by-products by adding 3 volumes of 96% ethanol.[9]
- Centrifuge the mixture to pellet the precipitate and collect the supernatant containing the isomaltooligosaccharides.
- Analyze the composition of the supernatant by HPLC to quantify the yield of Isomaltotetraose.



Analysis of Isomaltotetraose by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of **Isomaltotetraose** in a sample, adapted from methods for analyzing isomaltooligosaccharides in beverages and fermentation products. [10][11][12]

Materials and Equipment:

- HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)[10][12]
- Amine-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 μm, 2.1 mm i.d. × 15 cm)[10]
- Isomaltotetraose standard
- · Acetonitrile (HPLC grade)
- Triethylamine
- Deionized water
- 0.45 µm membrane filters[10]

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, often with a small amount of triethylamine (e.g., 77% acetonitrile containing 0.2% triethylamine).[10] Filter the mobile phase through a 0.45 µm membrane filter.
- Standard Solution Preparation: Prepare a stock solution of Isomaltotetraose standard in deionized water. Create a series of dilutions to generate a calibration curve (e.g., 0.25-10 mg/mL).[10]
- Sample Preparation:
 - For liquid samples (e.g., beverages, fermentation broth), centrifuge to remove particulate matter.[10]



- Filter the supernatant through a 0.45 μm membrane filter.[10]
- HPLC Analysis:
 - Set the column temperature (e.g., 40°C) and detector temperature (e.g., 40°C).[10]
 - Set the flow rate (e.g., 0.25 mL/min).[10]
 - Inject a fixed volume (e.g., 3 μL) of the standards and samples onto the column.[10]
 - Identify and quantify the Isomaltotetraose peak in the samples by comparing the retention time and peak area to the calibration curve.

In Vitro Fermentation for Prebiotic Activity Assessment

This protocol describes an in vitro batch fermentation using human fecal microbiota to assess the prebiotic potential of **Isomaltotetraose** by measuring the production of short-chain fatty acids (SCFAs).[10][13][14][15]

Materials:

- Isomaltotetraose
- Fresh human fecal samples from healthy donors
- Anaerobic basal medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine-HCl)[15]
- Phosphate-buffered saline (PBS), pre-reduced and anaerobic[15]
- Anaerobic chamber or system
- Sterile fermentation vessels
- Gas Chromatography (GC) system for SCFA analysis

Procedure:

Fecal Slurry Preparation (in an anaerobic chamber):



- Homogenize fresh fecal samples (10% w/v) in anaerobic PBS.[15]
- Centrifuge at low speed to remove large particles and use the supernatant as the inoculum.[15]
- In Vitro Fermentation:
 - Dispense the anaerobic basal medium into sterile fermentation vessels.
 - Add Isomaltotetraose to the vessels to the desired final concentration (e.g., 1% w/v).
 Include a control with no added carbohydrate.
 - Inoculate each vessel with the fecal slurry (e.g., 10% v/v).[15]
 - Seal the vessels and incubate at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).[15]
- Sampling and SCFA Analysis:
 - At different time points (e.g., 0, 24, 48 hours), collect samples from the fermentation vessels.
 - Centrifuge the samples to pellet the bacteria and debris.
 - Filter-sterilize the supernatant and store at -20°C until analysis.
 - Analyze the SCFA (acetate, propionate, butyrate) concentrations in the supernatant using a GC system.[3][6][16][17]

Signaling Pathways and Biological Activity

Isomaltotetraose, as a prebiotic, is not directly absorbed in the small intestine but is fermented by the gut microbiota in the colon.[16] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are known to have various physiological effects. The primary mechanism of action of **Isomaltotetraose** is, therefore, indirect, mediated by the modulation of the gut microbiota and the production of SCFAs.

Modulation of Gut Microbiota



In vitro fermentation studies have shown that isomaltooligosaccharides can selectively stimulate the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[18][19]

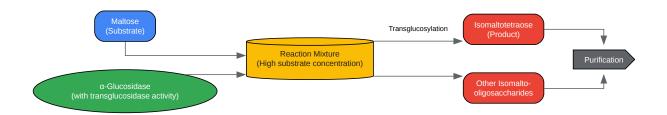
SCFA-Mediated Signaling

The SCFAs produced from **Isomaltotetraose** fermentation, particularly acetate, propionate, and butyrate, can influence host physiology through various signaling pathways:

- G-protein-coupled receptors (GPCRs): SCFAs can bind to GPCRs such as GPR41 and GPR43 on intestinal epithelial and immune cells, which can modulate inflammatory responses and hormone secretion.
- Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs. By inhibiting HDACs, butyrate can regulate gene expression related to cell proliferation, differentiation, and apoptosis.
- Toll-like Receptor (TLR) Signaling: While direct interaction of Isomaltotetraose with TLRs is not well-documented, the modulation of gut microbiota and the production of SCFAs can influence TLR signaling in the gut. A healthy gut microbiota composition helps maintain the integrity of the intestinal barrier, preventing the translocation of microbial products like lipopolysaccharide (LPS) that can trigger inflammatory TLR signaling.[8][20][21][22][23] SCFAs can also modulate the expression and activity of TLRs, contributing to the maintenance of gut homeostasis.
- NF-κB Signaling: The anti-inflammatory effects of SCFAs are partly mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[24][25][26] Butyrate has been shown to suppress the activation of NF-κB in intestinal epithelial cells.

Visualizations Enzymatic Synthesis of Isomaltotetraose

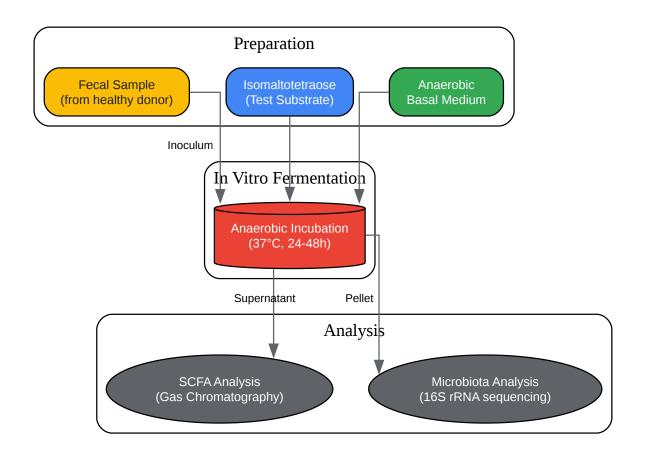




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Caption: Enzymatic synthesis of **Isomaltotetraose** from maltose.

Experimental Workflow for In Vitro Prebiotic Activity Assessment



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Caption: Workflow for assessing the prebiotic activity of **Isomaltotetraose**.

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